1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. This compound belongs to a class of molecules designed for therapeutic applications, particularly in oncology and infectious diseases, due to the pharmacological relevance of imidazothiazoles and thiophene derivatives in modulating enzyme activity and cellular pathways .
Properties
IUPAC Name |
1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c1-11-15(9-20-17(24)22-16-3-2-8-25-16)26-18-21-14(10-23(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVQYUWFOQPPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea is a derivative of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure that includes a thiazole ring and a fluorophenyl moiety. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Murine leukemia (L1210)
- Human cervix carcinoma (HeLa)
- Pancreatic ductal adenocarcinoma (PDAC)
Research indicates that certain derivatives exhibit IC50 values in the submicromolar range, indicating potent cytotoxicity. For example, derivatives from similar scaffolds have shown IC50 values ranging from to against PDAC cell lines .
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key cellular pathways:
- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : This process is crucial in cancer metastasis. Compounds have been shown to affect the expression of E-cadherin and vimentin, which are markers associated with EMT .
- Targeting Tyrosine Kinases : High-throughput screening has revealed that these compounds can inhibit the phosphorylation of various tyrosine kinase substrates, which are pivotal in cancer cell signaling pathways .
Antimicrobial and Antiviral Properties
Beyond anticancer activity, imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial and antiviral properties:
- Antimicrobial Activity : Studies have indicated that these compounds possess significant antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development .
- Antiviral Activity : Certain derivatives have shown promise against viral pathogens by disrupting viral replication processes. For instance, some compounds were effective against Coxsackie B4 virus and Feline herpes viruses .
Table of Biological Activities
| Activity Type | Cell Lines/Pathogens | IC50 Values | Reference |
|---|---|---|---|
| Antiproliferative | L1210, HeLa | Submicromolar range | |
| Antimicrobial | Various bacterial strains | Varies | |
| Antiviral | Coxsackie B4 virus | Effective |
Case Studies
- Anticancer Study : A recent study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their effects on pancreatic cancer cells. The results demonstrated that modifications in the thiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below against gemcitabine-resistant cell lines .
- Antiviral Research : Another investigation focused on the antiviral properties of similar compounds against Feline herpes virus. The results indicated a substantial reduction in viral load when treated with specific derivatives, showcasing their potential as antiviral agents .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b]thiazole structure. For instance:
-
Mechanisms of Action :
- Compounds similar to 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea exhibit antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including modulation of cell cycle regulators and apoptosis-related proteins .
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
-
Broad-Spectrum Activity :
- Compounds within this class have shown efficacy against a range of bacterial strains and fungi. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, exhibiting promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism Insights :
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea with structurally related urea and imidazothiazole derivatives, highlighting differences in substituents, physicochemical properties, and reported activities:
Key Observations:
Structural Variations :
- The target compound’s imidazothiazole core distinguishes it from pyridine-based analogs (e.g., compound 5h ) and piperazine-linked thiazoles (e.g., 11a ).
- Substituents like the 4-fluorophenyl group are shared with C540-0284 , but the latter lacks the urea moiety, instead featuring a carboxamide linkage.
Synthetic Efficiency :
- Yields for urea-thiazole derivatives (e.g., TTU6: 87% ) exceed those of pyridine-based analogs (e.g., 5h: 60% ), suggesting optimized synthetic routes for thiazole-containing ureas.
Bioactivity Context: Anticancer activity is reported for pyridine-urea derivatives (e.g., 5h ), while antitubercular screening is noted for TTU compounds . The target compound’s imidazothiazole core aligns with kinase inhibitor designs (e.g., Aurora B ), though explicit data is lacking.
Physicochemical Properties :
- The target compound’s molecular weight (429.49 g/mol) and lipophilic profile (due to thiophene and fluorophenyl groups) suggest favorable drug-likeness, comparable to TTU7 (403.39 g/mol) .
Research Findings and Limitations
- Gaps in Bioactivity Data : While structural analogs like 5h and 11a have documented activity, the target compound’s specific pharmacological profile remains uncharacterized in the literature.
- Synthetic Challenges : High-yield syntheses (e.g., TTU6 ) contrast with lower yields for pyridine-urea derivatives, indicating a need for reaction optimization in imidazothiazole systems.
- Therapeutic Potential: The combination of thiophene (electron-rich heterocycle) and 4-fluorophenyl (metabolic stability enhancer) may synergize in targeting kinases or microbial enzymes, warranting further study.
Q & A
Basic: What are the recommended synthetic routes for 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives (e.g., starting from ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate, as in ).
- Step 2: Functionalization of the imidazo-thiazole scaffold with a methylene bridge using alkylation reagents like bromomethyl derivatives.
- Step 3: Urea linkage formation via reaction with thiophen-2-yl isocyanate under anhydrous conditions in solvents such as dichloromethane or acetonitrile ().
Optimization Tips:
- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to ensure high yields ().
- Catalysts: Use triethylamine as a base to facilitate urea bond formation ().
- Purification: Employ column chromatography or recrystallization for intermediates, validated by TLC and NMR ().
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for diagnostic signals (e.g., thiophene protons at δ 6.8–7.2 ppm, fluorophenyl protons at δ 7.4–7.6 ppm) ().
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]+ ≈ 413.5 g/mol based on formula C₁₉H₁₆FN₅OS).
- HPLC Purity Assessment: Use a C18 column with acetonitrile/water gradient (e.g., 70:30 v/v) to achieve ≥95% purity ().
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anticancer Activity:
- Cell Viability Assays: Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with GI₅₀ values calculated ().
- Enzyme Inhibition:
- Kinase/Cholinesterase Assays: Test inhibition of acetylcholinesterase (AChE) or tyrosine kinases via fluorometric methods ().
- Antimicrobial Activity:
- MIC Determination: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Methodological Answer:
SAR Design:
- Variation of Substituents:
- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups ().
- Modify the thiophene moiety with furan or pyridine rings ().
Activity Comparison Table (Example):
| Compound Modification | GI₅₀ (μM) | Enzyme Inhibition (% at 10 μM) |
|---|---|---|
| 4-Fluorophenyl (Parent) | 16.2 | 72% (AChE) |
| 4-Trifluoromethylphenyl | 9.8 | 85% (AChE) |
| Thiophene → Furan | 25.4 | 58% (AChE) |
| Data adapted from . |
Analysis:
- Electron-withdrawing groups enhance anticancer activity (lower GI₅₀).
- Thiophene > furan in enzyme inhibition due to sulfur’s electronegativity ().
Advanced: What experimental approaches are recommended to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Validation: Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Target Engagement Studies:
- SPR/BLI: Measure binding affinity to targets (e.g., kinases) via surface plasmon resonance ().
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells ().
- Meta-Analysis: Compare data with structurally similar compounds (e.g., triazole-urea derivatives in ).
Advanced: How can molecular docking and dynamics simulations guide mechanistic studies?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR) or AChE based on experimental activity ().
- Docking Workflow:
- Protein Preparation: Retrieve crystal structures from PDB (e.g., 1T46 for AChE).
- Ligand Parameterization: Optimize compound geometry using Gaussian09 with B3LYP/6-31G* ().
- Binding Mode Analysis: Identify key interactions (e.g., H-bonding with Tyr337 in AChE) ().
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes ().
Advanced: What analytical strategies are effective for detecting degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolysis: Expose to 0.1M HCl/NaOH at 40°C for 24h.
- Oxidation: Treat with 3% H₂O₂.
- Photolysis: UV light (254 nm, 48h) ().
- Detection:
- LC-HRMS: Identify degradation products using Q-TOF instruments (mass accuracy <2 ppm).
- Stability-Indicating HPLC: Develop gradient methods to resolve parent compound and impurities ().
Advanced: How do pharmacokinetic properties compare between this compound and analogues with modified urea linkages?
Methodological Answer:
- In Silico Prediction: Use SwissADME to calculate logP, solubility, and BBB permeability ().
- In Vivo Profiling (Example):
PK Parameter Table (Hypothetical Data):
| Compound | logP | Solubility (µg/mL) | t₁/₂ (h) |
|---|---|---|---|
| Parent Urea | 3.2 | 12.5 | 2.8 |
| Thiourea Analogue | 3.8 | 8.2 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
